molecular formula C8H7NO3 B1600887 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 67193-97-9

7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1600887
CAS No.: 67193-97-9
M. Wt: 165.15 g/mol
InChI Key: GAHMCUIGTHMIFD-UHFFFAOYSA-N
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Description

7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound known for its unique structure and versatile applications in various fields including chemistry, biology, and industry. The compound consists of a benzene ring fused to an oxazine ring, with a hydroxyl group attached at the 7th position. This molecular structure imparts distinctive chemical properties that make it a subject of interest in scientific research.

Synthetic Routes and Reaction Conditions:

  • Route 1: Starting from 2-aminophenol, the compound can be synthesized through a cyclization reaction with glycolic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and heating to facilitate the formation of the oxazine ring.

  • Route 2: Another method involves the reaction of salicylamide with chloroacetic acid in the presence of a base, leading to cyclization and the formation of the desired compound.

Industrial Production Methods:

  • The industrial synthesis of this compound often utilizes large-scale batch reactors where the cyclization reactions can be carefully controlled. The use of continuous flow reactors is also explored for improved efficiency and yield.

Types of Reactions:

  • Oxidation: The hydroxyl group at the 7th position can undergo oxidation reactions, leading to the formation of quinone derivatives.

  • Reduction: The oxazine ring can be selectively reduced under mild conditions to yield the corresponding hydroxybenzoxazine.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, where various substituents can be introduced, enhancing the compound's reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide.

  • Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: Friedel-Crafts reagents, such as aluminum chloride (AlCl3), are often used for electrophilic substitutions.

Major Products Formed:

  • The reactions typically yield products like quinone derivatives, substituted benzoxazines, and hydroxybenzoxazines, which have varied applications in research and industry.

Scientific Research Applications

7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is widely studied for its applications in:

  • Chemistry: As a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: Investigated for its potential antimicrobial and antifungal properties.

  • Medicine: Explored as a scaffold for drug development, particularly in designing compounds with potential therapeutic benefits.

  • Industry: Used in the production of dyes, polymers, and as a stabilizer in various chemical processes.

Mechanism of Action

  • 7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one vs. 7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one: The oxygen in the oxazine ring is replaced by sulfur in the thiazin compound, leading to different electronic properties and reactivity.

  • This compound vs. 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one: The hydroxyl group is replaced by a methoxy group, altering the compound's polarity and hydrogen bonding capabilities.

Comparison with Similar Compounds

  • 7-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one

  • 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

  • 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives with various substituents on the benzene ring

7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its unique structural features and versatile applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

7-hydroxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-1-2-6-7(3-5)12-4-8(11)9-6/h1-3,10H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHMCUIGTHMIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434827
Record name 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67193-97-9
Record name 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-aminobenzene-1,3-diol (2.5 g, 20 mmol) in tetrahydrofuran (30 mL), sodium bicarbonate (2.52 g, 30 mmol) was added and stirred for 10 minutes. Then 2-chloroacetyl chloride (1.6 mL, 20 mmol) was added to the above mixture. The resulting reaction mixture was stirred at ambient temperature for 18 hours. A precipitate formed and removed by filtration. The filtrate was concentrated to give the oil residue. The resulting residue was treated with 10% NaOH aqueous solution for 30 minutes. The aqueous layer was acidified with 1N hydrogen chloric acid and extracted with ethyl acetate, washed with brine and water. The organic layer was separated, dried (Na2SO4) and concentrated. The crude material was purified by silica gel chromatography using a 90:10 mixture of hexane and ethyl acetate as eluent to afford the title product as a white solid (1.4 g, 42% yield). 1H NMR (400 MHz, d6-DMSO) δ: 10.42 (1H, s), 9.23 (1H, s), 6.69 (1H, m), 6.35 (2H, m), 4.47 (2H, s). MS m/z: 164.01 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
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Quantity
1.6 mL
Type
reactant
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Yield
42%

Synthesis routes and methods II

Procedure details

K2CO3 (250 g, 1.8 mol, 4 eq) was dissolved in water (1100 mL) in a 3 L round bottomed flask, vacuum degassed 3 times, then cooled to 0 to 5° C. 4-Amino resorcinol HCl (73 g, 0.45 mol, 1 eq) was added though a strong nitrogen purge, and the blue solution was again degassed 3×. Choroacetyl chloride (45 mL, 64 g, 0.57 mol, 1.25 eq) was dissolved in toluene (225 mL), and was added over 1 h maintaining the temperature below 5° C. the ice bath was removed, and the mixture (biphasic with suspended crystalline product) was stirred overnight. The intermediate 2 was then isolated via filtration giving 53 g (71%) after a water wash (550 mL) and drying.
Name
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-chloro-N-(2,4-dihydroxyphenyl)acetamide (20 g, 0.0995 mol) in CH2Cl2 (250 mL) sodium hydride (7.164 g, 0.2985 mol) was slowly added at RT. The resulting mixture was stirred for 6 h before water (10 mL) was slowly added. The solution was concentrated in vacuo and purified with column chromatography using 100% CH2Cl2→25%→40% 90:10:1 CH2Cl2:MeOH:NH4OH to yield the title compound. MS (ESI, pos. ion) m/z: 166 (M+1). Mass cal'd for C8H7NO3: 165.04.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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